4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
Description
4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside (CAS 303127-81-3) is a protected glucopyranoside derivative with the molecular formula C27H28O7 and a molecular weight of 464.51 g/mol. It is a white crystalline powder with a melting point of 207°C and ≥98% purity (HPLC) . Structurally, it features:
- A 4-methoxyphenyl aglycone, which facilitates downstream conjugation and detection in glycomics studies .
- A 3-O-benzyl group and a 4,6-O-benzylidene acetal, which provide regioselective protection for glycosylation reactions. The benzylidene group enhances stability and directs reactivity toward the 2-position, enabling controlled oligosaccharide synthesis .
This compound is pivotal in synthesizing glycoconjugates, studying glycosidase/glycosyltransferase activity, and probing carbohydrate-protein interactions .
Properties
IUPAC Name |
(2R,4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O7/c1-29-20-12-14-21(15-13-20)32-27-23(28)25(30-16-18-8-4-2-5-9-18)24-22(33-27)17-31-26(34-24)19-10-6-3-7-11-19/h2-15,22-28H,16-17H2,1H3/t22-,23-,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLKKJUWALUTI-ZRRJEQDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441283 | |
| Record name | M1640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303127-81-3 | |
| Record name | 4-Methoxyphenyl 3-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303127-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | M1640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside (CAS Number: 303127-81-3) is a glycoside compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from relevant studies.
- Molecular Formula : C27H28O7
- Molecular Weight : 464.51 g/mol
- Melting Point : 207 °C
- Appearance : Crystalline powder
| Property | Value |
|---|---|
| CAS Number | 303127-81-3 |
| Molecular Formula | C27H28O7 |
| Molecular Weight | 464.51 g/mol |
| Melting Point | 207 °C |
| Purity | ≥98.0% (by HPLC) |
Antitumor Activity
Research indicates that derivatives of benzylidene-D-glucopyranose, including the compound , exhibit notable antitumor properties. A study involving the administration of benzylidene-D-glucopyranose to patients with various cancers demonstrated a response rate of approximately 41.7%, with complete responses observed in cases of lung and liver metastases . The mechanism behind this activity appears to involve non-cytotoxic pathways, suggesting that the compound may modulate tumor microenvironments or influence cellular signaling rather than directly inducing cell death.
Enzyme Inhibition
The compound has been utilized in biochemical research to explore its role as an enzyme inhibitor. It is particularly relevant in studies focusing on glycosylation processes and enzyme interactions, which are critical for understanding metabolic pathways and developing new therapeutic strategies .
Applications in Pharmaceutical Development
- Pharmaceutical Intermediates : The compound serves as a key intermediate in synthesizing pharmaceuticals targeting metabolic disorders and cancer treatments.
- Drug Delivery Systems : Its unique structural properties allow incorporation into drug delivery formulations, enhancing the bioavailability of therapeutic agents .
- Natural Product Synthesis : It plays a role in synthesizing natural product analogs, crucial for developing new drugs with improved efficacy and safety profiles .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Study on Antitumor Effects : In a clinical trial involving patients with solid tumors, benzylidene-D-glucopyranose derivatives showed significant antitumor effects without apparent toxicity at high doses (mean total dose of 392.6 g) administered via intravenous infusion .
- Glycosylation Studies : Research on glycosylation reactions has highlighted the selectivity of the compound in forming glycosidic bonds, which is critical for synthesizing complex carbohydrates used in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside has shown potential as a therapeutic agent due to its biological activities:
- Antioxidant Properties : Studies indicate that compounds with benzylidene acetal structures exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Anticancer Activity : Research has demonstrated that similar glucopyranosides can inhibit cancer cell proliferation. The presence of the methoxyphenyl group may enhance this activity by modulating cellular pathways .
Biochemical Research
This compound serves as a useful reagent in biochemical assays:
- Carbohydrate Chemistry : It acts as a protecting group for hydroxyl functionalities in carbohydrate synthesis, facilitating the selective modification of sugars . The regioselective reductive openings of benzylidene acetals are particularly important in synthesizing complex carbohydrates.
Material Science
The compound's structural characteristics allow it to be explored in material science applications:
- Polymer Chemistry : Its derivatives can be utilized in synthesizing polymers with specific properties. The incorporation of glucopyranoside units may impart biocompatibility and biodegradability to polymer matrices .
Data Tables
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of various glucopyranosides, including derivatives of this compound. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro.
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the anticancer effects of benzylidene derivatives revealed that treatment with this compound led to a significant reduction in the proliferation of breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Glucopyranoside Derivatives
Structural and Functional Differences
The table below compares key structural features and applications of related compounds:
Reactivity and Stability
- Benzylidene vs. Ethylidene Groups : The benzylidene group in the target compound provides superior steric and electronic stabilization compared to ethylidene derivatives (e.g., in etoposide analogs), making it less prone to acid-catalyzed hydrolysis .
- Aglycone Influence : The 4-methoxyphenyl group enhances UV detectability in analytical assays compared to methyl or unsubstituted phenyl aglycones . In contrast, podophyllotoxin-derived aglycones in etoposide derivatives confer DNA-intercalating properties .
- Protecting Group Flexibility: The 3-O-benzyl group allows selective deprotection under hydrogenolysis conditions, whereas allyl groups (e.g., in ) enable orthogonal functionalization via palladium-catalyzed removal .
Preparation Methods
Step 1: Protection of Hydroxyl Groups
- The synthesis often begins with the protection of the primary and secondary hydroxyl groups of D-glucose to prevent undesired reactions. Acetylation or benzylation is common, followed by selective deprotection to reveal the 4,6-hydroxyls.
Step 2: Formation of 4,6-O-Benzylidene Acetal
- The 4,6-hydroxyl groups are protected as a benzylidene acetal using benzaldehyde and an acid catalyst. This step is crucial for ensuring regioselectivity in subsequent modifications.
Step 3: Benzylation at the 3-OH Position
- The free 3-hydroxyl group is benzylated using benzyl bromide and a base (such as sodium hydride or potassium carbonate) in an aprotic solvent like DMF. This step introduces the benzyl group at the desired position.
Step 4: Glycosylation with 4-Methoxyphenol
- The glycosyl donor (such as a trichloroacetimidate or bromide derivative of the protected glucose) is reacted with 4-methoxyphenol under the activation of a Lewis acid (e.g., BF₃·Et₂O) to form the glycosidic bond, yielding the target compound.
Step 5: Purification and Characterization
- The crude product is purified by silica gel column chromatography and further characterized by HPLC, NMR spectroscopy, and melting point determination. The compound is typically isolated as a white crystalline powder with a melting point of 204–211 °C and a specific rotation of –17.0 to –24.0° (C=1, CHCl₃).
Preparation Data Table
Stock Solution Preparation
For laboratory use, stock solutions of this compound can be prepared as follows:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 2.1528 mL | 10.764 mL | 21.5281 mL |
| 5 mM | 0.4306 mL | 2.1528 mL | 4.3056 mL |
| 10 mM | 0.2153 mL | 1.0764 mL | 2.1528 mL |
- Dissolve the compound in DMSO or a suitable solvent.
- Ensure each addition results in a clear solution before proceeding.
- Use vortexing, ultrasound, or gentle heating to aid dissolution if necessary.
Research Findings and Observations
- The presence of methoxy and benzylidene groups enhances the compound’s stability, facilitating its use in multi-step syntheses and as a glycosyl donor or acceptor in carbohydrate chemistry.
- The compound is commercially available at high purity, supporting its reproducible synthesis and use in research settings.
- Its preparation requires careful control of protecting group strategies to achieve selectivity and avoid side reactions.
Q & A
Basic Question
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na]⁺ at m/z 581.7 for C₃₆H₃₉NO₆) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
How is this compound utilized in studying carbohydrate-protein interactions in glycomics?
Advanced Question
- Glycosidase Inhibition Assays : The benzylidene and benzyl groups mimic natural glycosides, allowing competitive inhibition studies with β-glucosidases. Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with lectins (e.g., concanavalin A) .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., influenza neuraminidase) to map active-site interactions .
What are common side reactions during benzylidene deprotection, and how are they mitigated?
Basic Question
- Acid-Catalyzed Ring Opening : Benzylidene deprotection with aqueous AcOH/THF (1:1) at 60°C may lead to transacetalization. Mitigate by using BH₃·NMe₃/AlCl₃ in THF at 0°C, which selectively cleaves the acetal without disturbing benzyl groups .
- Oxidation : Trace oxygen can oxidize benzyl ethers. Use degassed solvents and inert atmospheres (N₂/Ar) during reactions .
How do researchers design reproducible assays to evaluate antimicrobial activity?
Advanced Question
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Derivatives with free hydroxyl groups (e.g., after deprotection) show enhanced activity (MIC 8–32 µg/mL) .
- Time-Kill Assays : Expose bacterial cultures to 4× MIC and plate aliquots at 0–24 h. Synergy with β-lactams can be assessed via fractional inhibitory concentration (FIC) indices .
- Statistical Validation : Triplicate experiments with positive (ampicillin) and negative (DMSO) controls to ensure reproducibility .
What computational methods are used to predict the compound’s ADMET properties?
Advanced Question
- LogP Calculation : Use Molinspiration or SwissADME to predict lipophilicity (cLogP ≈ 3.2), indicating moderate membrane permeability .
- CYP450 Inhibition : Docking simulations (AutoDock Vina) with CYP3A4 to assess metabolic stability. The benzylidene group may reduce hepatic clearance .
- Toxicity Prediction : ProTox-II for hepatotoxicity alerts; structural analogs show low mutagenic risk .
How is regioselective functionalization achieved at the C-2 position?
Advanced Question
- Temporary Protecting Groups : Install a 2-O-acetyl group during synthesis, which is later cleaved with NaOMe/MeOH to expose the hydroxyl for azidation (e.g., using NaN₃ and BF₃·Et₂O) .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively deacetylate C-2 in polar solvents (e.g., tert-butanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
